molecular formula C27H42O B1197456 Cholesta-5,7,9(11)-trien-3-ol, (3beta)- CAS No. 51982-45-7

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

Cat. No.: B1197456
CAS No.: 51982-45-7
M. Wt: 382.6 g/mol
InChI Key: YQYYDLWKDGKMKI-BXAZICILSA-N
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Biochemical Analysis

Biochemical Properties

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- plays a significant role in biochemical reactions as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sterol carrier proteins and plasma membranes, aiding in the study of cholesterol trafficking and membrane organization . The nature of these interactions often involves the formation of photoproducts, which can be tracked using fluorescence spectroscopy .

Cellular Effects

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- influences various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its presence can lead to changes in the fluorescence intensity of cellular membranes, which can be used to study the dynamics of cholesterol within cells . Additionally, it has been observed to impact the formation of photoproducts, which can influence cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. It exerts its effects by binding to specific sites on sterol carrier proteins and plasma membranes, leading to changes in gene expression and enzyme activity . These interactions are often studied using fluorescence recovery after photobleaching (FRAP) and other fluorescence-based techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to light can lead to photobleaching, reducing its fluorescence intensity . Additionally, the formation of photoproducts over time can impact cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- vary with different dosages in animal models. At lower doses, it serves as an effective fluorescent probe without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in cholesterol metabolism, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is often studied using fluorescence-based techniques to track its movement and interactions within cells .

Transport and Distribution

Within cells and tissues, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is often studied using fluorescence microscopy and other imaging techniques .

Subcellular Localization

The subcellular localization of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function . Studies have shown that it localizes to plasma membranes and other cellular structures, where it plays a role in cholesterol trafficking and membrane organization .

Preparation Methods

The synthesis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, involves several steps. One common method includes the photochemical conversion of provitamin D3. The process typically involves the use of ultraviolet light to induce the formation of the triene structure. Industrial production methods may involve the use of reactors and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is unique due to its conjugated triene structure and photochemical activity. Similar compounds include:

These compounds share structural similarities but differ in their photochemical properties and biological applications.

Properties

IUPAC Name

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYDLWKDGKMKI-BXAZICILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966299
Record name Cholesta-5,7,9(11)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51982-45-7
Record name Cholesta-5,7,9(11)-trien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51982-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestatrienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7,9(11)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
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